

An In-depth Technical Guide to Isovanillin-d3 (CAS Number: 74495-73-1)

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Compound of Interest

Compound Name: Isovanillin-d3

Cat. No.: B134186

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Isovanillin-d3** (3-Hydroxy-4-methoxy-d3-benzaldehyde), a deuterated analog of the naturally occurring phenolic aldehyde, isovanillin. This document details its physicochemical properties, biological activities, and relevant experimental protocols, offering valuable insights for its application in research and drug development.

Core Data Presentation

The quantitative data for **Isovanillin-d3** and its non-deuterated counterpart are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

Property	Isovanillin-d3	Isovanillin
CAS Number	74495-73-1[1]	621-59-0[2]
Molecular Formula	C ₈ H ₅ D ₃ O ₃ [1]	C ₈ H ₈ O ₃ [2]
Molecular Weight	155.17 g/mol [1]	152.15 g/mol [2]
Appearance	Beige Solid[3]	Translucent crystals[2]
Melting Point	Not explicitly stated for deuterated form	113 to 116 °C[2]
Boiling Point	Not explicitly stated for deuterated form	179 °C at 15 mmHg[2]
Solubility	DMSO: 30 mg/mL (197.17 mM) (for Isovanillin)	Not explicitly stated
LogP	Not explicitly stated for deuterated form	1.25[2]
pKa	Not explicitly stated for deuterated form	9.248[2]

Table 2: Biological Activity Data for Isovanillin

Parameter	Value	Biological Context
Aldehyde Oxidase Inhibition (K _i)	0.664 μM	Competitive inhibitor of 2-hydroxybenzaldehyde oxidation by aldehyde oxidase. [4]
IC ₅₀ (Ileum Contraction)	356 ± 50 μM	Relaxation of serotonin (5-HT)-induced contractions in rat ileum.[5]
Antioxidant Activity (IC ₅₀)	30.29 ± 1.86 μg/ml	DPPH radical scavenging assay.[6]

Biological Activities and Mechanism of Action

Isovanillin, the non-deuterated form of the title compound, exhibits a range of biological activities of interest to the scientific community. The deuteration in **Isovanillin-d3** makes it a valuable tool for metabolic and pharmacokinetic studies, as the deuterium substitution can alter metabolic rates and provide a tracer for analytical methods.[\[1\]](#)

The primary and most studied biological activity of isovanillin is its role as a selective inhibitor of aldehyde oxidase (AO).[\[2\]](#) Unlike its isomer vanillin, isovanillin is not a substrate for AO. Instead, it is metabolized to isovanillic acid primarily by aldehyde dehydrogenase (ALDH).[\[7\]](#) This selective inhibition of AO makes isovanillin and its deuterated analog valuable tools for studying the role of this enzyme in xenobiotic metabolism and various physiological processes.

Beyond its interaction with AO, isovanillin has demonstrated a spectrum of other pharmacological effects:

- **Antifungal and Antimicrobial Properties:** Isovanillin has shown activity against various pathogens.[\[8\]](#)
- **Anti-inflammatory and Analgesic Effects:** Studies have indicated that isovanillin possesses anti-inflammatory and analgesic properties.[\[6\]](#)
- **Antioxidant Potential:** Isovanillin exhibits free radical scavenging activity.[\[6\]](#)
- **Neuroprotective Effects:** Research suggests that isovanillin may have neuroprotective qualities.[\[8\]](#)
- **Anticancer Properties:** Emerging studies indicate that isovanillin may induce cell death in some cancer cell lines.[\[8\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Isovanillin-d3**.

Synthesis of Isovanillin-d3 (Adapted from a related synthesis)

While a specific protocol for the direct synthesis of **Isovanillin-d3** is not readily available in the reviewed literature, a plausible route can be adapted from the synthesis of 5-iodoisovanillin ethers. This method involves the selective alkylation of the 4-hydroxy group of a catechol precursor. To synthesize **Isovanillin-d3**, a deuterated methylating agent would be used.

Materials:

- Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)
- Deuterated methyl iodide (CD_3I)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- N,N-Dimethylformamide (DMF)
- Dichloromethane
- Hydrochloric acid (6 M)
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Protection of the 3-hydroxyl group (if necessary): Depending on the selectivity of the methylation, a temporary protection of the 3-hydroxyl group of protocatechuic aldehyde may be required.
- Selective Methylation: Dissolve the protocatechuic aldehyde derivative in anhydrous DMF. Add 1.1 equivalents of DBU to the solution and stir for 30 minutes at room temperature.
- Add 1.1 equivalents of deuterated methyl iodide (CD_3I) to the reaction mixture and continue stirring for another 30 minutes, or until TLC analysis indicates the completion of the reaction.
- Work-up: Acidify the reaction mixture to pH 2 with 6 M HCl and extract with dichloromethane (3 x 50 mL).

- Wash the combined organic extracts with saturated sodium chloride solution (50 mL), dry over MgSO_4 , and concentrate under reduced pressure.
- Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Isovanillin-d3**.
- Characterization: Confirm the structure and isotopic enrichment of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Aldehyde Dehydrogenase (ALDH) Metabolism Assay

This spectrophotometric assay measures the activity of ALDH by monitoring the production of NADH at 340 nm.[\[4\]](#)

Materials:

- **Isovanillin-d3** solution (substrate)
- Purified ALDH enzyme or liver cytosol fraction
- NAD^+ solution
- Phosphate buffer (pH 7.4)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture in a quartz cuvette containing phosphate buffer (pH 7.4), NAD^+ , and the ALDH enzyme source.
- Prepare a substrate blank containing all components except the enzyme.
- Initiate the reaction by adding the **Isovanillin-d3** substrate to the reaction mixture.
- Immediately measure the increase in absorbance at 340 nm over time.

- The rate of NADH formation is proportional to the ALDH activity. The use of **Isovanillin-d3** allows for subsequent analysis of the deuterated product (isovanillic acid-d3) by mass spectrometry to confirm the metabolic pathway.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the denaturation of egg albumin.

Materials:

- **Isovanillin-d3** solution (test compound)
- Fresh hen's egg albumin
- Phosphate buffered saline (PBS, pH 6.4)
- Diclofenac sodium (standard drug)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of **Isovanillin-d3**.
- A control group is prepared with double-distilled water instead of the test compound.
- Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
- After cooling, measure the absorbance of the solutions at 660 nm.
- The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of test sample}) / \text{Absorbance of control}] \times 100$

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to **Isovanillin-d3**.

Metabolic Pathway of Isovanillin

Caption: Metabolic conversion of Isovanillin to Isovanillic Acid by ALDH.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing anti-inflammatory activity.

Proposed Signaling Pathway of Isovanillin's Action

Caption: Isovanillin's inhibitory effect on AOX and its potential downstream consequences.

This guide provides a foundational understanding of **Isovanillin-d3** for its application in scientific research and drug development. Further investigation into its specific pharmacokinetic and pharmacodynamic properties, particularly in comparison to its non-deuterated form, is warranted to fully elucidate its potential.

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